

Peimisine HCl chemical structure and properties

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Compound of Interest

Compound Name: *Peimisine HCl*

Cat. No.: *B609900*

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Peimisine HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine hydrochloride (**Peimisine HCl**) is a naturally occurring steroidal alkaloid isolated from various species of the *Fritillaria* genus, a plant with a long history in traditional medicine for treating respiratory ailments. As a ceveratrum-type alkaloid, **Peimisine HCl** has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, and physicochemical and biological properties of **Peimisine HCl**, supported by detailed experimental protocols and a visualization of its implicated signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Peimisine HCl is the hydrochloride salt of Peimisine. The chemical structure of Peimisine features a complex, polycyclic steroidal backbone.

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties of **Peimisine HCl** is provided in the tables below. While mass spectrometry data is available, detailed ^1H NMR, ^{13}C NMR, and IR

spectroscopic data for **Peimisine HCl** are not readily available in the public domain as of the latest literature search.

Table 1: Chemical Identifiers of **Peimisine HCl**

Identifier	Value	Source
CAS Number	900498-44-4	--INVALID-LINK--
Molecular Formula	C ₂₇ H ₄₁ NO ₃ • HCl	--INVALID-LINK--
Molecular Weight	464.1 g/mol	--INVALID-LINK--
Canonical SMILES	<chem>C[C@H]1C[C@@H]2--</chem> INVALID-LINK-- <chem>CC[C@H]4[C@@H]5CC(=O)</chem> <chem>[C@H]6C--INVALID-LINK--</chem> <chem>C)O)C">C@HNC1.Cl</chem>	--INVALID-LINK--
InChI Key	KYELXPJVGNZIGC- GKFGJCLESA-N	--INVALID-LINK--

Table 2: Physical and Chemical Properties of **Peimisine HCl**

Property	Value	Source
Appearance	Crystalline solid	--INVALID-LINK--
Solubility	DMSO: 16 mg/mL Ethanol: 1 mg/mL PBS (pH 7.2): Partially soluble	--INVALID-LINK--
Storage	-20°C (solid)	--INVALID-LINK--
Stability	≥ 4 years at -20°C	--INVALID-LINK--

Table 3: Spectroscopic Data of Peimisine

Technique	Data	Source
MS/MS	Precursor m/z: 428.3159Major Fragments: 115, 337, 351, 393	--INVALID-LINK--
¹ H NMR	Data not available	-
¹³ C NMR	Data not available	-
IR	Data not available	-

Biological Activities and Experimental Protocols

Peimisine HCl exhibits several notable biological activities, primarily related to the respiratory and nervous systems. The following sections detail these activities and the experimental protocols used to investigate them.

Acetylcholinesterase Inhibition

Peimisine and other alkaloids from *Fritillaria* species have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

The acetylcholinesterase inhibitory activity of *Fritillaria* alkaloids is commonly assessed using a modified Ellman's spectrophotometric method.^[1]

- Materials:
 - Acetylcholinesterase (AChE) from electric eel (or other suitable source)
 - Acetylthiocholine iodide (ATCI) as the substrate
 - 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
 - Tris-HCl buffer (e.g., 50 mM, pH 8.0)
 - Test compound (e.g., **Peimisine HCl**)
 - Reference inhibitor (e.g., Galanthamine)

- 96-well microplate and microplate reader
- Procedure:
 - Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
 - In a 96-well plate, add the assay buffer, AChE solution, and the test compound at various concentrations. A control well should contain the solvent instead of the test compound.
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
 - Initiate the reaction by adding DTNB solution followed by the ATCI substrate solution to all wells.
 - Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5-10 minutes) using a microplate reader.
 - The rate of reaction is determined by the change in absorbance per unit time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tracheal Smooth Muscle Relaxation

Alkaloids from *Fritillaria*, including Peimisine, have demonstrated relaxant effects on tracheal smooth muscle, which underlies their traditional use as antitussive and antiasthmatic agents.

The relaxant effect of *Fritillaria* alkaloids is investigated using isolated tracheal preparations, typically from rats or guinea pigs, pre-contracted with an agonist like carbachol.[\[2\]](#)

- Tissue Preparation:
 - Humanely euthanize a rat or guinea pig.

- Carefully dissect the trachea and place it in Krebs-Henseleit (K-H) solution.
- Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
- Suspend the tracheal rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Connect the rings to an isometric force transducer to record changes in muscle tension.
- Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with periodic washing with fresh K-H solution.
- Experimental Procedure:
 - Induce a sustained contraction of the tracheal rings by adding a standard contractile agent, such as carbachol (e.g., 1 μM), to the organ bath.
 - Once the contraction has reached a stable plateau, cumulatively add the test compound (e.g., **Peimisine HCl**) in increasing concentrations to the bath.
 - Record the relaxation response at each concentration. The relaxation is expressed as a percentage of the pre-contraction induced by carbachol.
 - A control experiment with the vehicle used to dissolve the test compound should be run in parallel.
 - The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.

Regulation of Inflammatory Signaling Pathways

Recent studies have indicated that total alkaloids from *Fritillaria cirrhosa*, containing Peimisine, can alleviate pulmonary fibrosis by modulating key inflammatory signaling pathways.[3][4]

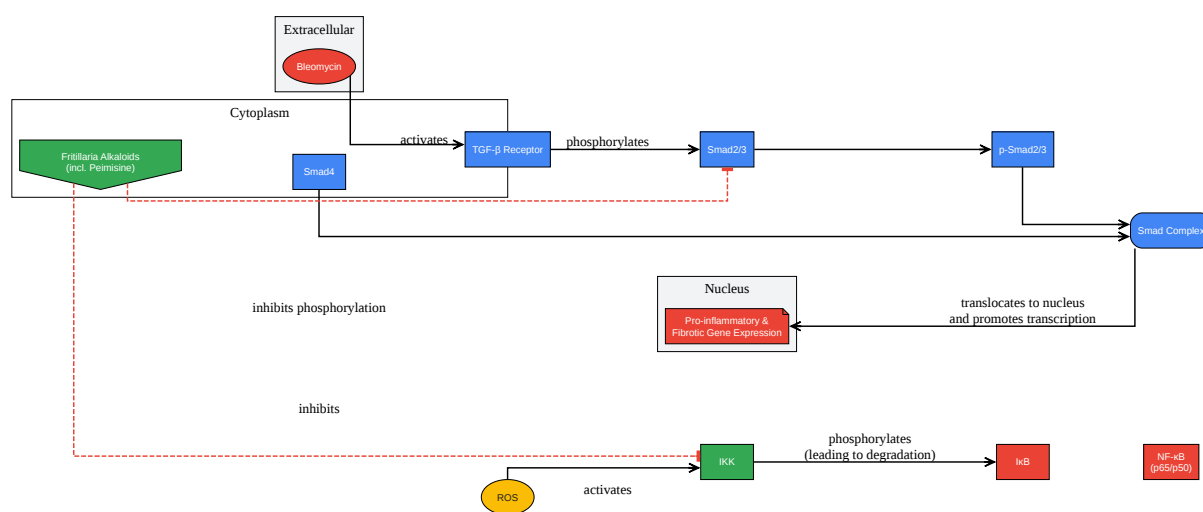
This protocol describes the in vivo investigation of the effect of *Fritillaria* alkaloids on signaling pathways involved in pulmonary fibrosis.[3]

- Animal Model:

- Induce pulmonary fibrosis in male Sprague-Dawley rats by a single intratracheal instillation of bleomycin (BLM). A sham control group receives saline instead.
- After a set period (e.g., 7 days) to allow for the development of fibrosis, begin treatment with the test substance (e.g., total alkaloids of *Fritillaria cirrhosa*) or a vehicle control, administered daily by gavage for a specified duration (e.g., 21 days).
- Sample Collection and Analysis:
 - At the end of the treatment period, euthanize the rats and collect lung tissues and serum.
 - Histological Analysis: Fix a portion of the lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
 - Western Blot Analysis: Homogenize lung tissue to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key proteins in the TGF- β and NF- κ B pathways (e.g., TGF- β 1, p-Smad2/3, Smad2/3, p-p65, p65, I κ B α). Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify band intensities relative to a loading control (e.g., GAPDH).
 - Quantitative PCR (qPCR): Extract total RNA from lung tissue and reverse-transcribe it to cDNA. Perform qPCR using specific primers for genes encoding proteins in the TGF- β and NF- κ B pathways to determine their mRNA expression levels. Normalize the expression to a housekeeping gene (e.g., β -actin).

Signaling Pathway Visualization

The anti-inflammatory and anti-fibrotic effects of the total alkaloids of *Fritillaria cirrhosa* (containing Peimisine) in a bleomycin-induced pulmonary fibrosis model are mediated, in part, through the inhibition of the TGF- β and NF- κ B signaling pathways. The following diagram illustrates this proposed mechanism.



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